molecular formula C13H19ClN2O4S B4001985 N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid

N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4001985
M. Wt: 334.82 g/mol
InChI Key: HFPZDSIGEJOMRX-UHFFFAOYSA-N
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Description

N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of a sulfanylpropyl group and an ethane-1,2-diamine moiety, with oxalic acid as a counterion

Scientific Research Applications

N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Coordination Chemistry: Its ability to form complexes with metal ions makes it useful in studying metal-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine typically involves a multi-step process:

    Formation of the sulfanylpropyl intermediate: This step involves the reaction of 4-chlorothiophenol with 3-chloropropylamine under basic conditions to form 3-(4-chlorophenyl)sulfanylpropylamine.

    Coupling with ethane-1,2-diamine: The intermediate is then reacted with ethane-1,2-diamine in the presence of a suitable catalyst to form N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine.

    Formation of the oxalate salt: Finally, the product is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

    Complexation: The diamine moiety can form complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: N-substituted derivatives.

    Complexation: Metal-diamine complexes.

Mechanism of Action

The mechanism of action of N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and diamine groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-[3-(4-bromophenyl)sulfanylpropyl]ethane-1,2-diamine: Similar structure but with a bromine atom instead of chlorine.

    N’-[3-(4-methylphenyl)sulfanylpropyl]ethane-1,2-diamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N’-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in specific applications where the chlorine atom plays a crucial role.

Properties

IUPAC Name

N'-[3-(4-chlorophenyl)sulfanylpropyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2S.C2H2O4/c12-10-2-4-11(5-3-10)15-9-1-7-14-8-6-13;3-1(4)2(5)6/h2-5,14H,1,6-9,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPZDSIGEJOMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCNCCN)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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